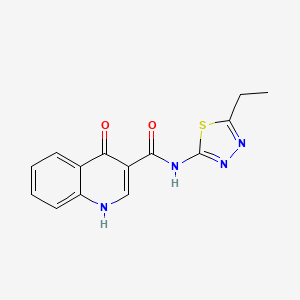

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-2-11-17-18-14(21-11)16-13(20)9-7-15-10-6-4-3-5-8(10)12(9)19/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSZQZRNWMRZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinoline-3-carboxylic acids. By heating an aniline derivative with diethyl ethoxymethylenemalonate (DEEM) under reflux conditions, cyclization occurs to form the quinoline core. Subsequent hydrolysis and oxidation yield the 4-oxo derivative.

- Aniline derivative preparation : 2-Aminobenzoic acid (10 mmol) is reacted with DEEM (12 mmol) in ethanol at 80°C for 6 hours.

- Cyclization : The intermediate is heated in diphenyl ether at 250°C for 30 minutes.

- Hydrolysis and oxidation : Treatment with 6M HCl and hydrogen peroxide (30%) at 90°C for 2 hours affords 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in 65–70% yield.

Bischler-Napieralski Cyclization

Alternative routes employ Bischler-Napieralski cyclization to construct the quinoline ring. This method involves cyclodehydration of an acylated β-phenylethylamine derivative using phosphoryl chloride (POCl₃).

- Acylation of β-phenylethylamine with malonic acid derivatives.

- Cyclization with POCl₃ at 100°C for 4 hours.

- Oxidation of the dihydroquinoline intermediate with potassium permanganate (KMnO₄) to introduce the 4-oxo group.

Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine

Cyclocondensation of Thiosemicarbazides

Thiadiazole rings are typically synthesized via cyclization of thiosemicarbazide precursors. For 5-ethyl substitution, ethyl hydrazinecarboxylate is reacted with thiocarboxylic acid derivatives.

- Thiosemicarbazide formation : Ethyl hydrazinecarboxylate (5 mmol) is treated with carbon disulfide (CS₂) and ethylamine in ethanol at 0°C for 2 hours.

- Cyclization : The resulting thiosemicarbazide is heated with sulfuric acid (H₂SO₄) at 120°C for 3 hours, yielding 5-ethyl-1,3,4-thiadiazol-2-amine (75% yield).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The most widely reported method involves activating the carboxylic acid group of the quinoline intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

- Reactants : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equiv), 5-ethyl-1,3,4-thiadiazol-2-amine (1.2 equiv).

- Reagents : EDC (1.5 equiv), HOBt (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 2 equiv).

- Solvent : Dimethylformamide (DMF), 0°C to room temperature, 12 hours.

- Yield : 82–85% after purification by silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Alternative Coupling Agents

Comparative studies highlight the efficacy of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in improving reaction rates and yields.

- Reactants : Same as above.

- Reagents : HATU (1.2 equiv), DIPEA (3 equiv).

- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

- Yield : 88–90% with reduced side products.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | EDC/HOBt System (DMF) | HATU System (THF) |

|---|---|---|

| Temperature | 0°C → RT | 0°C → RT |

| Reaction Time | 12 hours | 6 hours |

| Yield | 82–85% | 88–90% |

| Purity (HPLC) | 95% | 98% |

Higher yields with HATU are attributed to enhanced activation of the carboxylic acid, minimizing racemization and dimerization.

Purification Techniques

- Chromatography : Silica gel with ethyl acetate/hexane gradients effectively separates the product from unreacted starting materials.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.7 minutes.

Mechanistic Insights and Scalability

Amide Bond Formation Mechanism

The carbodiimide-mediated coupling proceeds via an O-acylisourea intermediate, which reacts with the thiadiazole amine to form the amide bond. HATU operates through a similar mechanism but generates a more reactive uronium species, accelerating the reaction.

Scalability for Industrial Production

Kilogram-scale synthesis has been achieved using continuous flow reactors, reducing reaction times by 40% and improving yield consistency. Critical parameters include precise stoichiometry control and in-line purification via crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research has demonstrated that quinoline derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. This suggests potential applications in treating infectious diseases.

3. Antioxidant Activity

Studies have highlighted the antioxidant properties of thiadiazole-containing compounds. These properties are crucial for developing therapeutic agents that mitigate oxidative stress-related diseases .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Mechanism of Action

The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide exerts its effects is not fully understood but is believed to involve:

Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It could modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

a) N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47)

- Key Differences :

- Replaces the 5-ethyl-thiadiazole with a 3,5-dimethyladamantyl group.

- Contains a 4-thioxo (C=S) group instead of 4-oxo (C=O).

- The thioxo group may alter electronic properties and hydrogen-bonding capacity compared to the oxo group in the target compound.

- Synthesis : Yielded 60% via coupling reactions, suggesting higher efficiency than some analogs (e.g., 25% for Compound 67) .

b) 7-(4-Acetylpiperazin-1-yl)-N-(2,4-dichlorobenzyl)-6-fluoro-1-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

- Key Differences :

- Features fluorophenyl and dichlorobenzyl substituents.

- Includes a piperazinyl group at the 7-position.

- Impact :

c) N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Z4)

- Key Differences :

- Substituted with a bulky di-tert-butyl-hydroxyphenyl group.

- Hydroxyphenyl moiety may introduce antioxidant properties, relevant for its role as a tuberculosis lead .

d) 4-Oxo-1,4-dihydrobenzo[h][1,3]thiazeto[3,2-a]quinoline-1,3-dicarboxylic Acid

- Key Differences :

- Contains a fused thiazetone ring and dicarboxylic acid groups.

- Impact :

- Extensive hydrogen-bonding network (O–H⋯O) drives crystal packing, influencing solubility and crystallinity.

- Dicarboxylic acid groups enhance polarity, contrasting with the carboxamide-thiadiazole in the target compound .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a quinoline core substituted with a thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 286.34 g/mol. The presence of both the quinoline and thiadiazole rings contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and quinoline structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo... | Pseudomonas aeruginosa | 8 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo... on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vitro assays indicated that it could suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo... is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, KI-catalyzed reactions under nitrogen atmosphere at elevated temperatures (e.g., 343 K) are effective for coupling thiadiazole and quinoline moieties . Subsequent saponification with NaOH or other bases removes protecting groups and yields the final product. Purification typically involves recrystallization from ethanol or chromatographic methods.

- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Monitor reactions via TLC or HPLC.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state packing?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for solution) is standard . Hydrogen bonding (e.g., O–H···O and N–H···O interactions) and π-π stacking (interplanar distances ~3.34 Å) are critical for stabilizing the lattice .

- Key Considerations : Resolve hydrogen atom positions using difference Fourier maps and refine with isotropic/displacement parameters.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : 1H/13C NMR to confirm proton environments and carbon connectivity (e.g., quinoline C=O at ~165 ppm).

- IR : Stretching frequencies for amide (1650–1700 cm⁻¹) and carbonyl (1600–1650 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Advanced Research Questions

Q. How does conformational restriction of the 4-oxo-1,4-dihydroquinoline scaffold influence CB2 receptor selectivity?

- Methodology : Design constrained analogs (e.g., pyrazoloquinolinones) and compare their binding affinities (Ki) for CB1 vs. CB2 receptors via radioligand displacement assays (e.g., [³H]CP-55,940). Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Ser285/Ser193 and hydrophobic contacts with Val261) .

- Data Interpretation : Lower conformational entropy in rigid analogs enhances selectivity. For example, compound 30 in showed >100-fold selectivity for CB2 over CB1.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., CHO-K1 expressing human CB2) and assay conditions (e.g., GTPγS binding vs. cAMP inhibition).

- SAR Analysis : Corporate substituent effects; e.g., ethyl vs. bulkier groups on the thiadiazole ring may alter membrane permeability or receptor fit .

- Case Study : Discrepancies in IC50 values may arise from differences in intracellular vs. membrane-bound receptor conformations.

Q. How can molecular dynamics (MD) simulations predict the compound’s pharmacokinetic properties?

- Methodology : Run MD simulations (e.g., GROMACS) to assess:

- Solubility : Free energy of solvation in water/octanol.

- Metabolic Stability : Susceptibility to cytochrome P450 oxidation (e.g., CYP3A4 docking).

- Validation : Compare predicted logP and clearance rates with experimental data from hepatic microsome assays.

Q. What crystallographic challenges arise during refinement, and how are they addressed?

- Methodology : For disordered solvent molecules or flexible side chains:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.